4-(3-methylbutoxy)aniline;hydrochloride
Overview
Description
4-(3-Methylbutoxy)aniline hydrochloride, also known as 3-(isopentyloxy)-4-methylaniline hydrochloride, is an organic compound with a molecular weight of 229.75 . It is primarily used for research and development purposes.
Molecular Structure Analysis
The molecular formula of 4-(3-Methylbutoxy)aniline hydrochloride is C12H19NO.ClH . The InChI code is 1S/C12H19NO.ClH/c1-9(2)6-7-14-12-8-11(13)5-4-10(12)3;/h4-5,8-9H,6-7,13H2,1-3H3;1H .Scientific Research Applications
Polymer Synthesis
In the synthesis of polyurethane cationomers with anil groups, Schiff bases including aniline derivatives are used as quaternization agents. These polymeric films exhibit fluorescent properties due to the structure and the photochromic mechanism of the salicylideneanil units. The excited state intramolecular proton-transfer process (ESIPT) is a key reaction mechanism, indicating the utility of aniline derivatives in creating materials with unique optical properties (Buruianǎ et al., 2005).
Environmental Remediation
Superparamagnetic Fe3O4 nanoparticles have been employed as catalysts for the catalytic oxidation of phenolic and aniline compounds, showcasing the potential of aniline derivatives in environmental cleanup efforts. These catalysts facilitate the removal of contaminants like phenol and aniline from aqueous solutions, demonstrating the degradation capabilities of aniline-based compounds in water purification processes (Zhang et al., 2009).
Corrosion Inhibition
4-Substituted anilinomethylpropionates have been investigated as corrosion inhibitors for mild steel in acidic environments, highlighting the role of aniline derivatives in protecting metals from corrosion. These compounds exhibit varying degrees of inhibition efficiency, dependent on the electronic nature of the substituents, demonstrating the applicability of aniline derivatives in the field of corrosion science (Shukla & Quraishi, 2009).
Mechanism of Action
Target of Action
CP-24879 hydrochloride is a potent, selective, and combined delta5D/delta6D inhibitor . These enzymes are the primary targets of CP-24879 hydrochloride and play a crucial role in the biosynthesis of arachidonic acid .
Mode of Action
CP-24879 hydrochloride interacts with its targets, the delta5D and delta6D enzymes, by inhibiting their activity . This inhibition results in a significant reduction in intracellular lipid accumulation and inflammatory injury in hepatocytes .
Biochemical Pathways
The compound affects the arachidonic acid biosynthesis pathway by inhibiting the delta5D and delta6D enzymes . This leads to a decrease in arachidonic acid content and a subsequent decrease in the production of leukotriene C4 .
Result of Action
The action of CP-24879 hydrochloride leads to a significant reduction in intracellular lipid accumulation and inflammatory injury in hepatocytes . It exhibits superior antisteatotic and anti-inflammatory actions in fat-1 and ω-3-treated hepatocytes .
Action Environment
The efficacy and stability of CP-24879 hydrochloride can be influenced by various environmental factorsIt’s also important to note that the compound’s action can be influenced by the specific cellular environment, such as the presence of fat-1 and ω-3 in hepatocytes .
Biochemical Analysis
Biochemical Properties
CP-24879 hydrochloride interacts with delta5D and delta6D enzymes, which are the rate-limiting enzymes for polyunsaturated fatty acid (PUFA) conversion . It inhibits the biosynthesis of arachidonic acid by acting via the inhibition of these desaturases . This interaction significantly reduces intracellular lipid accumulation and inflammatory injury in hepatocytes .
Cellular Effects
CP-24879 hydrochloride has a profound impact on various types of cells and cellular processes. It can significantly reduce intracellular lipid accumulation and inflammatory injury in hepatocytes . It exhibits superior antisteatotic and anti-inflammatory actions in fat-1 and ω-3-treated hepatocytes .
Molecular Mechanism
The molecular mechanism of CP-24879 hydrochloride involves its binding interactions with delta5D and delta6D enzymes . It inhibits these enzymes, thereby reducing the biosynthesis of arachidonic acid . This leads to a decrease in intracellular lipid accumulation and inflammatory injury in hepatocytes .
Temporal Effects in Laboratory Settings
In laboratory settings, CP-24879 hydrochloride shows temporal changes in its effects. For instance, it inhibits Δ6 + Δ5 desaturase activities in a concentration-dependent manner over time . It also shows inhibitory responses on oleic acid-induced triglyceride accumulation in hepatocytes .
Dosage Effects in Animal Models
In animal models, the effects of CP-24879 hydrochloride vary with different dosages. Mice injected with CP-24879 hydrochloride at 3 mg/kg had a reduction of liver arachidonate content of approximately 50% .
Metabolic Pathways
CP-24879 hydrochloride is involved in the metabolic pathway of arachidonic acid biosynthesis . It interacts with delta5D and delta6D enzymes, inhibiting the conversion of PUFAs .
Transport and Distribution
It is known that it significantly reduces intracellular lipid accumulation , suggesting that it may be distributed to areas of the cell where lipid metabolism occurs.
Properties
IUPAC Name |
4-(3-methylbutoxy)aniline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-9(2)7-8-13-11-5-3-10(12)4-6-11;/h3-6,9H,7-8,12H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFESZSNFRSACMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=C(C=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90582022 | |
Record name | 4-(3-Methylbutoxy)aniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90582022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10141-51-2 | |
Record name | 4-(3-Methylbutoxy)aniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90582022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-Isopentoxyaniline hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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